4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. It is characterized by the presence of a chloro group, a nitro group, and a piperazine moiety substituted with a pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
This compound is classified as a pyrimidine derivative, specifically a substituted pyrimidine. It is often synthesized for use in various biochemical applications, including as a potential therapeutic agent in cancer treatment and other diseases. The compound's unique structure allows it to interact with biological targets, making it a subject of interest in pharmacological studies.
The synthesis of 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine typically involves several key steps:
These steps can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to improve yield and efficiency .
The molecular formula for 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine can be represented as C_{15}H_{16}ClN_{5}O_{2}. The compound features:
The structural representation indicates that this compound has multiple functional groups that contribute to its chemical reactivity and biological activity.
4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine can undergo several chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine primarily involves its interaction with specific enzymes and proteins within cellular pathways. It has been observed to inhibit certain kinases, affecting cell signaling pathways crucial for cell proliferation and survival. This inhibition can lead to altered gene expression related to apoptosis, particularly in cancer cells, enhancing cell death rates in targeted cell lines .
The physical properties of 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine include:
Chemical properties include its solubility in various organic solvents, stability under standard laboratory conditions, and reactivity towards nucleophiles due to the presence of both chloro and nitro groups .
4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine has several notable applications:
This compound exemplifies how structural modifications can lead to significant changes in biological activity, making it an important subject of study in drug development efforts.
Pyrimidine derivatives constitute a privileged scaffold in drug discovery due to their inherent bioisosteric properties, structural versatility, and ubiquitous presence in nucleic acids. The integration of nitrogen-rich heterocycles like pyrimidine with complementary pharmacophores enables the rational design of multitargeting agents against resistant pathogens and malignancies. 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine (CAS: 882281-67-6; MFCD08367361) exemplifies this strategy, featuring a molecular framework that merges pyrimidine, piperazine, and pyridine domains. With a molecular weight of 320.73 g/mol (C₁₃H₁₃ClN₆O₂), this compound exhibits predicted physicochemical properties conducive to drug-likeness, including a boiling point of 557.8±50.0°C and pKa of 8.43±0.19 [1] [5]. Its commercial availability from suppliers like Matrix Scientific and Atlantic Research Chemicals underscores its relevance as a synthetic intermediate for antibacterial and anticancer agents [1].
Table 1: Physicochemical Profile of 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₃H₁₃ClN₆O₂ | HRMS |
Molecular Weight | 320.73 g/mol | Calculated |
Boiling Point | 557.8 ± 50.0 °C | Predicted |
Density | 1.455 ± 0.06 g/cm³ | Predicted |
pKa | 8.43 ± 0.19 | Predicted |
LogP | 2.1 (estimated) | Computational |
The strategic incorporation of nitro groups at the C5 position of pyrimidine rings has profoundly influenced the development of chemotherapeutic agents. Nitro-substituted pyrimidines demonstrate enhanced electrophilicity, facilitating interactions with biological nucleophiles in enzyme active sites. Recent studies reveal that analogues like compound 15 (featuring a nitro-substituted piperidine linked to pyrimidine) exhibit exceptional potency as dual HDAC/EGFR inhibitors, with IC₅₀ values of 1.96–4.92 μM against A549, HepG2, and MCF-7 cancer cell lines—surpassing erlotinib’s efficacy [2]. The nitro group’s electron-withdrawing nature also modulates the pyrimidine ring’s electronic distribution, augmenting hydrogen-bonding capacity with targets like thymidylate synthase and dihydrofolate reductase [6]. This mechanistic versatility underpins the use of nitro-pyrimidine scaffolds in antivirals (e.g., zidovudine), antibacterials, and kinase inhibitors [2] [6].
Piperazine-pyridine hybrids represent a cornerstone in rational drug design due to their conformational flexibility and dual hydrogen-bonding capability. The piperazine moiety’s chair-to-boat transitions enable adaptive binding to diverse enzyme pockets, while the pyridine nitrogen serves as a hydrogen-bond acceptor. In urease inhibitors, pyridylpiperazine derivatives like 5b and 7e achieve IC₅₀ values of 2.0–2.24 μM against Helicobacter pylori urease, outperforming thiourea (IC₅₀: 23.2 μM) by forming stable interactions with the enzyme’s flap region [3]. Molecular docking confirms binding energies of −8.0 to −8.1 kcal/mol, attributed to Ni²⁺ coordination and hydrophobic contacts [3]. Similarly, in anticancer pyranopyridines (e.g., DO11-42), the piperazine-pyridine unit enables submicromolar activity against DU145 and K562 cells by inducing apoptosis without oxidative stress [7]. The pyridin-2-ylpiperazine component in the title compound likely enhances solubility and target engagement through similar mechanisms.
The synergistic placement of chloro (C4) and nitro (C5) groups on pyrimidine creates a push-pull electronic system that amplifies reactivity toward biological nucleophiles. Chlorine’s moderate electronegativity increases ring electrophilicity, facilitating nucleophilic displacement at C4—a key step in covalent inhibition. Over 250 FDA-approved chlorinated drugs leverage this property, with 73% containing a single chlorine atom [8]. In pyrimidine antifolates, chloro-substitution enables crosslinking with cysteine residues in thymidylate synthase [6]. Meanwhile, the nitro group enhances penetration into bacterial biofilms and acidic tissues (e.g., gastric mucosa), making it invaluable for anti-Helicobacter agents [3]. Hybrids like the title compound exploit this dual functionality: the chloro group serves as a leaving group for SNAr reactions, while the nitro group stabilizes the Meisenheimer complex during covalent adduct formation [1] [8].
Table 2: Structure-Activity Relationship (SAR) of Key Analogues
Structural Feature | Biological Impact | Example (Activity) |
---|---|---|
Nitro at pyrimidine C5 | ↑ Electrophilicity; ↑ DNA intercalation; ↓ biofilm resistance | Compound 15 (IC₅₀ = 1.96 μM vs. A549) [2] |
Chloro at pyrimidine C4 | Enables nucleophilic displacement; ↑ covalent binding to cysteine | Chloro-pyrimidines in thymidylate synthase inhibitors [6] |
Piperazine linker | ↑ Solubility; adaptive binding via chair-boat transition; Ni²⁺ coordination | Urease inhibitor 7e (IC₅₀ = 2.24 μM) [3] |
Pyridin-2-yl terminus | Bidentate H-bond acceptor; ↑ brain penetration; chelates metal ions | DO11-42 (IC₅₀ = 1.3 μM vs. DU145) [7] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2